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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B12399513 Get Quote

(2S,4R)-DS89002333 is an orally active and potent small molecule inhibitor of Protein Kinase A

catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in

preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer

predominantly affecting adolescents and young adults. This technical guide provides a

comprehensive overview of the target specificity, selectivity, and mechanism of action of

(2S,4R)-DS89002333, intended for researchers, scientists, and drug development

professionals.

Note on Data Availability: While this document summarizes the currently available public

information on (2S,4R)-DS89002333, a comprehensive kinase selectivity panel and detailed,

specific experimental protocols from the primary manufacturer have not been made publicly

available. The experimental protocols detailed herein are representative methodologies based

on standard practices in the field.

Target Specificity and Potency
(2S,4R)-DS89002333 is a highly potent inhibitor of PRKACA, the catalytic subunit of Protein

Kinase A. In biochemical assays, it exhibits sub-nanomolar potency against its primary target.

Compound Target IC50 (nM) Assay Type

(2S,4R)-DS89002333 PRKACA 0.3 Biochemical
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In cellular assays, (2S,4R)-DS89002333 effectively inhibits the downstream signaling of

PRKACA, as demonstrated by the dose-dependent reduction of cAMP response element-

binding protein (CREB) phosphorylation.

Compound Cell Line Endpoint IC50 (nM)

(2S,4R)-DS89002333 NIH/3T3
CREB

Phosphorylation
50

Mechanism of Action in Fibrolamellar Hepatocellular
Carcinoma
FL-HCC is characterized in over 80% of cases by a somatic deletion that results in the fusion of

the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits

constitutive kinase activity, driving oncogenic signaling.

(2S,4R)-DS89002333 exerts its anti-tumor effects by directly inhibiting the catalytic activity of

the PRKACA moiety of this fusion protein. This inhibition leads to the reactivation of Salt-

Inducible Kinases (SIKs), which are substrates of PRKACA. Active SIKs then phosphorylate

and inactivate the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator

2). The inactivation of CRTC2 prevents its interaction with CREB and the histone

acetyltransferase p300, leading to the downregulation of genes essential for tumor growth.
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Figure 1. DNAJB1-PRKACA Signaling Pathway in FL-HCC
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Experimental Protocols
The following are representative protocols for key experiments in the evaluation of PRKACA

inhibitors.

In Vitro PRKACA Inhibition Assay
This assay quantifies the enzymatic activity of PRKACA in the presence of an inhibitor.

Start

Prepare Assay Buffer:
- Kinase (PRKACA)

- Substrate (e.g., Kemptide)
- ATP Incubate kinase, substrate,

and inhibitor
Prepare serial dilutions of

(2S,4R)-DS89002333

Initiate reaction with ATP Incubate at 30°C Stop reaction Detect substrate phosphorylation
(e.g., ADP-Glo, HTRF) Calculate IC50 End

Click to download full resolution via product page

Figure 2. General Workflow for a Kinase Inhibition Assay

Protocol:

Reagent Preparation:

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Dilute recombinant human PRKACA enzyme in kinase buffer.

Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer.

Inhibitor Preparation:

Prepare a stock solution of (2S,4R)-DS89002333 in DMSO.

Perform serial dilutions of the stock solution to obtain a range of concentrations.

Assay Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12399513?utm_src=pdf-body-img
https://www.benchchem.com/product/b12399513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 384-well plate, add the PRKACA enzyme and the serially diluted inhibitor.

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

Initiate the kinase reaction by adding the substrate/ATP mixture.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Detection and Analysis:

Stop the reaction and detect the amount of phosphorylated substrate using a suitable

method (e.g., ADP-Glo™ Kinase Assay).

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50

value using non-linear regression analysis.

Cellular CREB Phosphorylation Assay (Western Blot)
This assay measures the ability of the inhibitor to block PRKACA activity within a cellular

context.

Protocol:

Cell Culture and Treatment:

Plate NIH/3T3 cells in a multi-well plate and grow to 70-80% confluency.

Starve the cells in a low-serum medium for several hours.

Treat the cells with varying concentrations of (2S,4R)-DS89002333 for a specified

duration.

Stimulate the cells with a PKA activator (e.g., forskolin) to induce CREB phosphorylation.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated CREB

(Ser133) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with an antibody for total CREB as a loading control.

Analysis:

Quantify the band intensities using densitometry.

Normalize the phosphorylated CREB signal to the total CREB signal.

Calculate the IC50 value for the inhibition of CREB phosphorylation.

In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

Cell Implantation:

Establish a patient-derived xenograft (PDX) model of FL-HCC or use a cell line expressing

the DNAJB1-PRKACA fusion.

Subcutaneously implant tumor fragments or cells into immunocompromised mice (e.g.,

NOD-SCID).
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Tumor Growth and Treatment:

Monitor tumor growth regularly using calipers.

When tumors reach a specified volume, randomize the mice into vehicle control and

treatment groups.

Administer (2S,4R)-DS89002333 orally at various doses and schedules.

Efficacy Evaluation:

Measure tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western

blot).

Data Analysis:

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

vehicle control.

Evaluate the statistical significance of the anti-tumor effect.

Summary and Future Directions
(2S,4R)-DS89002333 is a promising therapeutic agent for the treatment of FL-HCC due to its

high potency against the key oncogenic driver, the DNAJB1-PRKACA fusion protein. Its

mechanism of action, involving the restoration of SIK activity and subsequent suppression of

CRTC2-mediated transcription, provides a strong rationale for its clinical development. Further

studies are warranted to fully characterize its kinase selectivity profile, pharmacokinetic and

pharmacodynamic properties, and long-term safety in preclinical models to support its

translation to clinical trials for patients with this rare and aggressive cancer.

To cite this document: BenchChem. [The Potent and Selective PRKACA Inhibitor (2S,4R)-
DS89002333: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399513#2s-4r-ds89002333-target-specificity-and-
selectivity]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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